

# Technical Comparison Guide: IR Spectrum Analysis of 4-(2-phenoxypropanoyl)morpholine

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## Compound of Interest

Compound Name: 4-(2-phenoxypropanoyl)morpholine

Cat. No.: B6019063

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## Executive Summary & Structural Basis

**4-(2-phenoxypropanoyl)morpholine** is a tertiary amide incorporating a phenoxy ether linkage and a morpholine ring. Its IR spectrum is a "fingerprint" defined by the interplay between the electron-withdrawing phenoxy group and the resonance-stabilized amide bond.

**Core Analysis Objective:** The primary challenge in analyzing this molecule is validating the formation of the amide bond while confirming the complete consumption of the carboxylic acid and amine precursors.

## Functional Group Breakdown

- Tertiary Amide ( ): The defining feature. Unlike primary/secondary amides, it lacks N-H stretches and the Amide II bending band.
- Phenoxy Ether ( ): Provides strong asymmetric stretching bands in the fingerprint region.

- Morpholine Ring: Contributes characteristic C-O-C (ether) and C-N vibrational modes.

## Comparative Analysis: Product vs. Precursors

This section compares the target molecule against its synthetic "alternatives" (precursors/impurities).[1][2] Successful synthesis is confirmed not just by the appearance of product peaks, but by the absence of precursor bands.

**Table 1: Diagnostic Spectral Shifts (Precursor vs. Product)**

| Functional Group    | Precursor A: 2-Phenoxypropanoic Acid               | Precursor B: Morpholine                             | Target: 4-(2-phenoxyprop-1-yl)morpholine     | Status                              |
|---------------------|--|---|--|-------------------------------------|
| O-H / N-H Stretch   | 3300–2500 $\text{cm}^{-1}$<br>(Broad, H-bonded OH) | 3300–3400 $\text{cm}^{-1}$<br>(Sharp, Secondary NH) | ABSENT                                       | ✔ Critical Purity Indicator         |
| Carbonyl (C=O)      | ~1715–1730 $\text{cm}^{-1}$ (Acid dimer)           | N/A   | 1640–1660 $\text{cm}^{-1}$ (Tertiary Amide)  | 📉 Red Shift (~60 $\text{cm}^{-1}$ ) |
| Amide II (N-H Bend) | N/A  | 1550–1600 $\text{cm}^{-1}$ (Amine bend)             | ABSENT                                       | 🚫 Tertiary Amide Check              |
| Ether (C-O-C)       | ~1240 $\text{cm}^{-1}$ (Phenoxy)                   | ~1100 $\text{cm}^{-1}$ (Ring)                       | Both Present (1240 & 1110 $\text{cm}^{-1}$ ) | ♦ Structural Confirmation           |

## Detailed Mechanism of Shifts

- The Carbonyl Shift (Acid

Amide):

- The carboxylic acid C=O typically absorbs near 1715  $\text{cm}^{-1}$ . [3][4] Upon amidation, the lone pair on the nitrogen atom donates electron density into the carbonyl carbon (resonance), weakening the C=O double bond character.

- Result: The peak shifts to a lower wavenumber (1640–1660  $\text{cm}^{-1}$ ).<sup>[3]</sup> This "Amide I" band is the strongest evidence of product formation.
- Note: If you see a doublet at 1715 and 1650, your reaction is incomplete.
- The "Silent" Region (3000–3500  $\text{cm}^{-1}$ ):
  - The target molecule has no ionizable protons (no OH, no NH).
  - Observation: The high-frequency region should be relatively clean, showing only C-H stretches (aromatic  $>3000 \text{ cm}^{-1}$ , aliphatic  $<3000 \text{ cm}^{-1}$ ). Any broadness here indicates residual moisture or unreacted acid.

## Experimental Protocol & Methodology Comparison

### Method A: Attenuated Total Reflectance (ATR)<sup>[8]</sup>

- Best For: Rapid screening of oils/solids; viscous morpholine derivatives.
- Pros: Minimal prep; easy to clean.
- Cons: Peak intensities (especially high wavenumber) are weaker due to depth of penetration dependence ( ).
- Protocol:
  - Place ~10 mg of sample on a Diamond or ZnSe crystal.
  - Apply pressure to ensure contact (critical for viscous oils).
  - Collect 32 scans at 4  $\text{cm}^{-1}$  resolution.
  - Correction: Apply "ATR Correction" in software if comparing to library transmission spectra.

### Method B: Transmission (KBr Pellet/Liquid Cell)

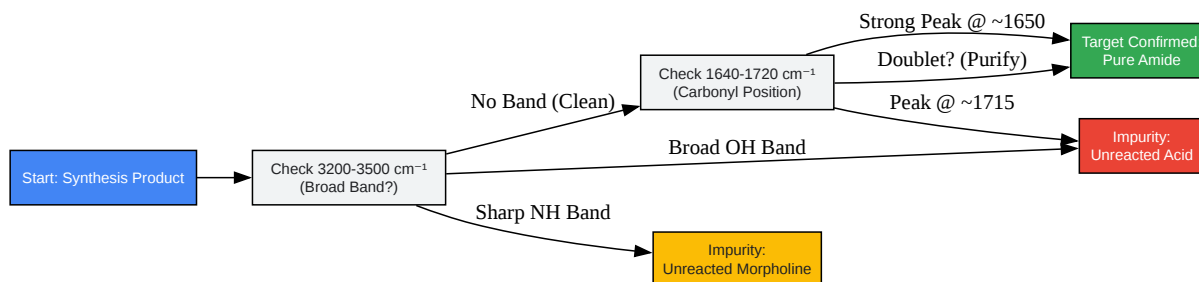
- Best For: High-resolution publication data; detecting trace impurities.

- Pros: Linear pathlength; sharper peaks for complex fingerprint regions.
- Cons: Moisture sensitivity (KBr is hygroscopic).
- Protocol:
  - Mix sample with dry KBr (1:100 ratio).
  - Press into a transparent disc (7-10 tons pressure).
  - Analyze immediately to prevent water uptake (which mimics Acid OH bands).

## Visualizing the Analysis Logic

### Diagram 1: Synthesis Verification Pathway

This flowchart illustrates the spectral checkpoints during the synthesis of the target amide.



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Caption: Logical flow for validating **4-(2-phenoxypropanoyl)morpholine** synthesis via IR checkpoints.

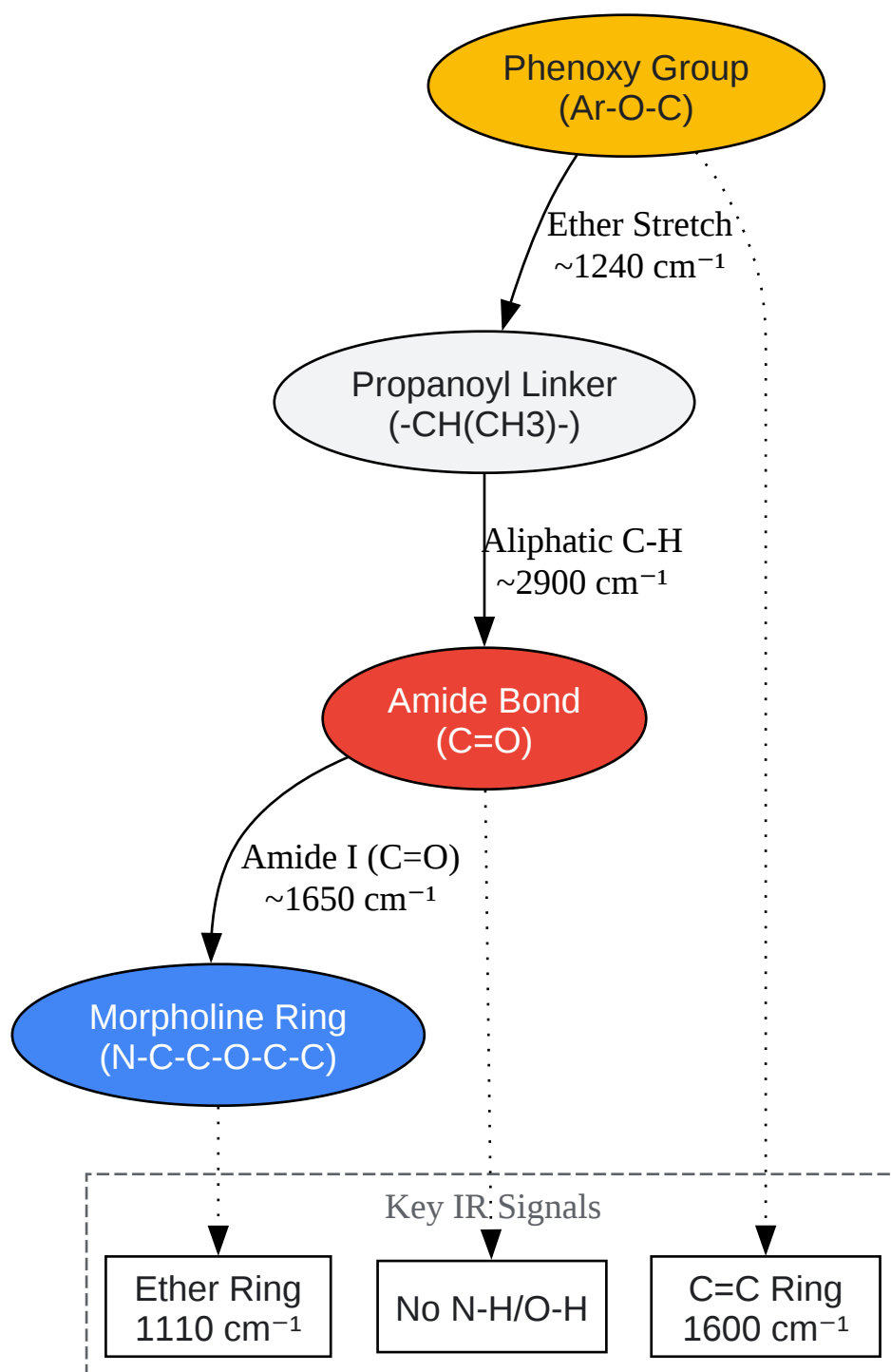
## Detailed Band Assignment Guide

Use this reference table to assign specific peaks in your experimental spectrum.

| Wavenumber (cm <sup>-1</sup> ) | Vibration Mode                 | Origin                   | Notes   |
|--------------------------------|--------------------------------|--------------------------|---|
| 3030–3080                      | C-H Stretch (sp <sup>2</sup> ) | Aromatic Ring            | Weak intensity.                                       |
| 2850–2980                      | C-H Stretch (sp <sup>3</sup> ) | Alkyl Chain / Morpholine | Multiple bands (CH <sub>2</sub> , CH <sub>3</sub> ).  |
| 1640–1660                      | C=O Stretch                    | Tertiary Amide           | The Diagnostic Peak. Lower freq than acid/ester.      |
| 1580–1600                      | C=C Ring Stretch               | Phenoxy Ring             | Often appears as a doublet.                           |
| 1450–1490                      | CH <sub>2</sub> Scissoring     | Morpholine/Alkyl         | Overlaps with aromatic ring modes.                    |
| 1230–1250                      | C-O-C Asym. Stretch            | Ar-O-Alkyl Ether         | Very strong intensity (Phenoxy group).                |
| 1100–1120                      | C-O-C Stretch                  | Morpholine Ring          | Characteristic of the heterocycle.                    |
| 750 & 690                      | C-H Out-of-Plane               | Monosubstituted Benzene  | Diagnostic for the phenoxy ring substitution pattern. |

## Diagram 2: Functional Group Connectivity

Understanding how the structure generates these signals helps in troubleshooting.



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Caption: Correlation between molecular substructures and their dominant IR spectral features.

## Troubleshooting & Common Pitfalls

- The "Water" Trap: Morpholine derivatives can be hygroscopic. If you see a broad hump at  $3400\text{ cm}^{-1}$  but the Carbonyl is correct at  $1650\text{ cm}^{-1}$ , dry your sample (vacuum oven) and re-run. Do not mistake water for unreacted acid.
- Solvent Residue:
  - DCM/Chloroform: Look for C-Cl bands  $<800\text{ cm}^{-1}$ .
  - Ethyl Acetate: Look for a sharp ester C=O at  $1740\text{ cm}^{-1}$  (distinct from your amide at  $1650\text{ cm}^{-1}$ ).
- Salt Formation: If the product was isolated as a salt (e.g., HCl salt of a morpholine byproduct), the spectrum will change drastically (broad NH<sup>+</sup> bands  $\sim 2500\text{-}3000\text{ cm}^{-1}$ ). Ensure the sample is the free base/neutral amide.

## References

- National Institutes of Health (NIH) - PubChem. 2-Phenoxypropanoic acid Structure and Spectral Data. Available at: [\[Link\]](#)
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- University of Rome (Sapienza). Characteristic Infrared Absorption Bands of Functional Groups. Available at: [\[Link\]](#)

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